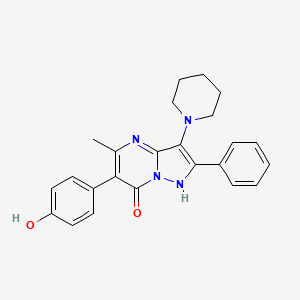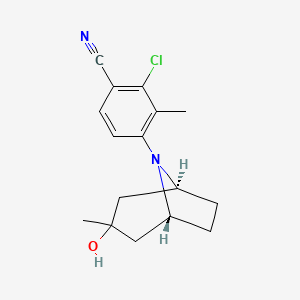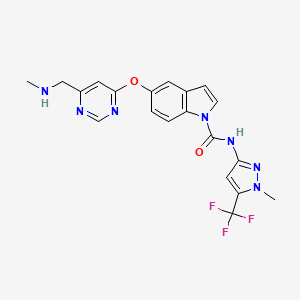
AGI-24512
Overview
Description
AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A), an enzyme involved in the methionine salvage pathway. This compound has shown significant antiproliferative activity in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A) . MAT2A is the key enzyme that produces S-adenosyl methionine (SAM) in cancer and normal cells . SAM is a ‘hub’ metabolite utilized in a number of pathways .
Mode of Action
This compound interacts with its target, MAT2A, and inhibits its activity. This inhibition leads to a reduction in the production of SAM . The IC50 value of this compound for MAT2A is 8 nM .
Biochemical Pathways
The inhibition of MAT2A by this compound affects several biochemical pathways. It leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage . PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes like gene expression, signal transduction, and DNA repair .
Pharmacokinetics
It has poor oral bioavailability and a short half-life . Structural modifications led to the development of ag-270, a derivative of this compound with improved oral bioavailability and metabolic stability .
Result of Action
The inhibition of MAT2A by this compound results in significant cellular effects. It reduces the proliferation of MTAP-deleted cancer cells . MTAP deletion is a common genetic event in a variety of human cancers . The compound also triggers a DNA damage response .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the presence or absence of MTAP can affect the sensitivity of cancer cells to this compound . In MTAP-deleted cells, this compound shows antiproliferative activity .
Biochemical Analysis
Biochemical Properties
AGI-24512 interacts with the enzyme MAT2A, inhibiting its activity . MAT2A is a key enzyme that produces S-adenosyl methionine (SAM), a ‘hub’ metabolite utilized in a number of pathways . By inhibiting MAT2A, this compound reduces the production of SAM, affecting various biochemical reactions .
Cellular Effects
The inhibition of MAT2A by this compound has significant effects on cellular processes. It reduces the proliferation of cancer cells that lack MTAP . This is mediated by deregulation of splicing, DNA damage, and reduced DNA damage repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MAT2A, inhibiting its activity and thereby reducing the production of SAM . This leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its antiproliferative effects despite cellular adaptation
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been noted that this compound shows poor oral absorption and a short half-life in rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of SAM production, where it interacts with the enzyme MAT2A . The inhibition of MAT2A leads to a reduction in SAM levels, affecting various metabolic processes .
Preparation Methods
AGI-24512 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
AGI-24512 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AGI-24512 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the methionine salvage pathway and its role in cellular metabolism.
Biology: Investigated for its effects on gene expression and protein methylation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers with MTAP deletions, as it induces DNA damage and inhibits cell proliferation.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery .
Comparison with Similar Compounds
AGI-24512 is compared with other MAT2A inhibitors such as AG-270 and PF-9366. While AG-270 also inhibits MAT2A and shows similar antiproliferative effects, this compound has been reported to have improved potency and efficacy in certain cancer cell lines . PF-9366, another MAT2A inhibitor, is less potent compared to this compound .
Similar compounds include:
AG-270: Another potent MAT2A inhibitor with similar mechanisms of action.
PF-9366: A less potent MAT2A inhibitor used in earlier studies
This compound stands out due to its higher potency and efficacy in inhibiting cancer cell proliferation, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
